

# A Comparative Guide to Cross-Reactivity Studies of Functionalized Pyrimidine Derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                     |
|----------------|-------------------------------------|
| Compound Name: | 5-Bromo-2-(methoxymethyl)pyrimidine |
| Cat. No.:      | B1445975                            |

[Get Quote](#)

## Introduction: The Double-Edged Sword of Pyrimidine Derivatives in Drug Discovery

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.<sup>[1][2][3]</sup> Their versatile scaffold allows for functionalization, enabling the design of potent and selective modulators of various biological targets, particularly protein kinases.<sup>[4][5][6][7]</sup> However, the very nature of these targets, especially the conserved ATP-binding pocket of kinases, presents a significant challenge: the potential for cross-reactivity.<sup>[8]</sup>

Off-target activity can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.<sup>[8][9]</sup> Therefore, a rigorous and comprehensive assessment of the cross-reactivity profile of any new functionalized pyrimidine derivative is not merely a regulatory hurdle but a critical step in understanding its true mechanism of action and predicting its clinical performance. This guide provides a comparative framework for conducting such studies, detailing robust experimental methodologies and offering insights into data interpretation for researchers, scientists, and drug development professionals.

## Designing for Selectivity: The Role of Functionalization

The journey to a selective pyrimidine-based therapeutic begins with rational drug design. Techniques like scaffold hopping and bioisosteric replacement are pivotal in modifying the core pyrimidine structure to enhance target affinity while minimizing interactions with off-targets.[\[10\]](#) [\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) By strategically altering functional groups, medicinal chemists can exploit subtle differences in the topology and amino acid composition of kinase ATP-binding sites to achieve greater selectivity.[\[15\]](#)

For the purpose of this guide, we will consider a hypothetical series of pyrimidine derivatives (PYR-01, PYR-02, and PYR-03) designed to selectively inhibit a primary kinase target, while aiming to avoid a known off-target kinase that shares high homology in its ATP-binding domain. The functionalizations are designed to probe specific interactions within the target's binding pocket.

## Phase 1: Initial Selectivity Profiling with Large-Scale Kinase Panels

The first step in characterizing a new inhibitor is to understand its broader kinome-wide selectivity. High-throughput screening against a large panel of kinases provides a global view of on- and off-target activities.[\[16\]](#)[\[17\]](#)

### Methodology: Kinome Scanning

**Objective:** To quantitatively assess the inhibitory activity of the pyrimidine derivatives against a broad representation of the human kinome.

**Protocol:**

- **Compound Preparation:** Prepare stock solutions of PYR-01, PYR-02, and PYR-03 in 100% DMSO.
- **Assay Platform:** Utilize a reputable commercial kinome scanning service (e.g., Eurofins' KINOMEscan™) that employs a competition binding assay format.[\[18\]](#) This method measures the ability of a test compound to displace a ligand from the kinase active site.
- **Kinase Panel:** Select a comprehensive panel, such as the scanMAX panel, which covers all major kinase families.[\[18\]](#)

- Assay Concentration: Perform an initial screen at a single high concentration (e.g., 1  $\mu$ M) to identify potential hits.
- Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. A common threshold for a "hit" is >90% inhibition.

## Data Presentation: Kinome Selectivity Profile

The results from the initial kinome scan can be visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of the compound's selectivity.

For a more quantitative comparison, the data can be summarized in a table.

Table 1: Kinome Scan Results for PYR Derivatives at 1  $\mu$ M

| Compound | Primary Target Inhibition (%) | Number of Off-Target Hits (>90% Inhibition) | Key Off-Targets (Inhibition %)                       |
|----------|-------------------------------|---------------------------------------------|------------------------------------------------------|
| PYR-01   | 98                            | 15                                          | Kinase X (95%),<br>Kinase Y (92%)                    |
| PYR-02   | 99                            | 5                                           | Kinase Z (91%)                                       |
| PYR-03   | 95                            | 35                                          | Kinase A (98%),<br>Kinase B (96%),<br>Kinase C (94%) |

## Phase 2: In-Depth Biochemical Validation of On- and Off-Target Inhibition

Following the broad kinome scan, it is crucial to validate the identified on- and off-target interactions and determine their potencies using robust biochemical assays.[\[19\]](#)

## Methodology: In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the pyrimidine derivatives against the primary target and key off-targets.

Protocol:

- Reagents: Recombinant human kinases (primary target and selected off-targets), appropriate peptide substrates, and [ $\gamma$ -<sup>32</sup>P]ATP.
- Assay Principle: A radiometric assay, such as the HotSpot™ assay, directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.[20]
- Compound Titration: Prepare serial dilutions of PYR-01, PYR-02, and PYR-03.
- Kinase Reaction: Incubate the kinase, substrate, and varying concentrations of the inhibitor in the presence of [ $\gamma$ -<sup>32</sup>P]ATP.
- Detection: Stop the reaction and measure the incorporation of <sup>32</sup>P into the substrate using a filter-binding method and scintillation counting.
- Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. It's important to note that IC50 values can be influenced by assay conditions, and for more comparable data, determining the inhibition constant (Ki) is recommended.[21]

## Data Presentation: Comparative Inhibitory Potency

Table 2: IC50 Values of PYR Derivatives Against Selected Kinases

| Compound | Primary Target<br>IC50 (nM) | Off-Target 1<br>IC50 (nM) | Off-Target 2<br>IC50 (nM) | Selectivity<br>Ratio (Off-<br>Target 1 /<br>Primary<br>Target) |
|----------|-----------------------------|---------------------------|---------------------------|----------------------------------------------------------------|
| PYR-01   | 10                          | 50                        | >10,000                   | 5                                                              |
| PYR-02   | 5                           | 500                       | >10,000                   | 100                                                            |
| PYR-03   | 25                          | 30                        | >10,000                   | 1.2                                                            |

## Phase 3: Assessing Target Engagement in a Cellular Context

While biochemical assays are essential, they do not fully recapitulate the complex cellular environment.<sup>[22]</sup> Cellular target engagement assays are critical to confirm that the compound interacts with its intended target(s) in living cells.<sup>[23][24]</sup>

### Methodology: Cellular Thermal Shift Assay (CETSA®)

Objective: To measure the direct binding of the pyrimidine derivatives to their target proteins in intact cells.<sup>[25][26]</sup>

Protocol:

- Cell Culture: Culture a relevant human cell line that endogenously expresses the target kinases.
- Compound Treatment: Treat the cells with varying concentrations of PYR-01, PYR-02, or PYR-03. A vehicle control (DMSO) is essential.<sup>[27][28]</sup>
- Thermal Challenge: Heat the cell suspensions at a range of temperatures. Ligand-bound proteins are stabilized and will remain soluble at higher temperatures compared to unbound proteins.<sup>[29]</sup>
- Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, target-bound protein) from the precipitated, denatured proteins by centrifugation.
- Detection: Quantify the amount of soluble target protein in each sample using a sensitive detection method like Western blotting or an AlphaScreen®-based immunoassay.<sup>[28]</sup>
- Data Analysis: Generate melt curves by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (T<sub>m</sub>) in the presence of the compound indicates target engagement. Isothermal dose-response curves can be generated by heating at a fixed temperature with varying compound concentrations to determine the cellular EC50. <sup>[30]</sup>

### Data Presentation: Cellular Target Engagement

Table 3: CETSA® Results for PYR Derivatives

| Compound | Primary Target<br>$\Delta T_m$ (°C) at 10<br>μM | Primary Target<br>Cellular EC50<br>(μM) | Off-Target 1<br>$\Delta T_m$ (°C) at 10<br>μM | Off-Target 1<br>Cellular EC50<br>(μM) |
|----------|-------------------------------------------------|-----------------------------------------|-----------------------------------------------|---------------------------------------|
| PYR-01   | 5.2                                             | 0.5                                     | 3.1                                           | 2.5                                   |
| PYR-02   | 6.8                                             | 0.2                                     | 0.5                                           | >50                                   |
| PYR-03   | 4.5                                             | 1.0                                     | 4.8                                           | 1.2                                   |

## Visualizing the Workflow and Key Pathways

To provide a clearer understanding of the experimental process and the biological context, diagrams are invaluable.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for cross-reactivity profiling.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway illustrating on- and off-target effects.

## Interpretation and Discussion: Synthesizing the Data for Informed Decisions

The collective data from these three phases provides a comprehensive picture of the cross-reactivity profile of the functionalized pyrimidine derivatives.

- PYR-02 emerges as the most promising lead candidate. It demonstrates high potency for the primary target in both biochemical and cellular assays, coupled with a significantly cleaner off-target profile compared to the other derivatives. The large selectivity ratio and the lack of significant cellular engagement with the off-target kinase suggest a wider therapeutic window.
- PYR-01 shows moderate selectivity. While it is potent against the primary target, its activity against Off-Target 1, confirmed in both biochemical and cellular assays, raises a flag for

potential side effects. Further structural modifications would be necessary to improve its selectivity.

- PYR-03 is a promiscuous inhibitor. The high number of off-target hits in the initial screen and the poor selectivity ratio indicate that this compound is unlikely to be a viable therapeutic candidate without substantial redesign.

**Causality Behind Experimental Choices:** The multi-tiered approach is designed to be both comprehensive and resource-efficient. The broad, cost-effective kinase scan acts as a filter to identify potential liabilities. The more resource-intensive biochemical and cellular assays are then focused on the most relevant on- and off-targets to provide deeper, more physiologically relevant insights. The use of a direct binding assay like CETSA® is crucial as it moves beyond enzymatic inhibition to confirm target engagement within the complex milieu of the cell.[31]

## Conclusion: A Roadmap to Selective Pyrimidine-Based Therapeutics

The development of safe and effective functionalized pyrimidine derivatives hinges on a thorough understanding of their cross-reactivity profiles. The integrated workflow presented in this guide, combining broad kinase scanning with in-depth biochemical and cellular target engagement studies, provides a robust framework for identifying and characterizing selective inhibitors. By employing these methodologies, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately accelerate the development of novel therapeutics with improved safety and efficacy.

## References

- Ma, M., Feng, Y., Zhang, S., Duan, W., Gao, L., Yuan, B., & Xin, M. (2021). Design, Synthesis and Biological Evaluation of Novel Selective PI3K $\delta$  Inhibitors Containing Pyridopyrimidine Scaffold. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 36(1), 1873-1886. [\[Link\]](#)
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M., & Loo, J. A. (2009). Target engagement in living systems. *Nature Chemical Biology*, 5(11), 786-788. [\[Link\]](#)
- Al-Ostath, A., Ghattas, M. A., Al-Ktaifani, M., Al-Ijel, H., & Al-Qtaishat, S. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. *Molecules*, 27(19), 6529. [\[Link\]](#)

- Ma, M., Feng, Y., Zhang, S., Duan, W., Gao, L., Yuan, B., & Xin, M. (2021). Design, Synthesis and Biological Evaluation of Novel Selective PI3K $\delta$  Inhibitors Containing Pyridopyrimidine Scaffold. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 36(1), 1873-1886. [\[Link\]](#)
- Scott, A. D., Mistry, A., & Arrowsmith, C. H. (2016). Target Engagement Assays in Early Drug Discovery. *Journal of Medicinal Chemistry*, 59(13), 5931-5947. [\[Link\]](#)
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Wieczorek, M., Twarda-Clapa, A., & Kurpinska, A. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K $\delta$  Inhibitors. *Molecules*, 26(16), 4983. [\[Link\]](#)
- Darmanis, S., Jensen, A. J., & Landegren, U. (2017). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and *in situ*. *Nucleic Acids Research*, 45(13), e120. [\[Link\]](#)
- PharmaLegacy. (n.d.). Kinase/Enzyme Assays.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. *Science*, 341(6141), 84-87. [\[Link\]](#)
- Drug Discovery and Development. (2007). Kinomics: The New Star.
- Li, Y., Zhang, Y., Wang, Y., Li, Y., & Li, J. (2025). Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. *Molecular Diversity*, 29(5), 4441-4461. [\[Link\]](#)
- Dayalan Naidu, S., & Hayes, J. D. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. *STAR Protocols*, 3(2), 101295. [\[Link\]](#)
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In *Assay Guidance Manual*.
- Papakyriakou, A., Zervou, M., & Geromichalou, E. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. *Molecules*, 27(11), 3568. [\[Link\]](#)
- Shaw, D. E., & Lazzara, M. J. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. *STAR Protocols*, 2(3), 100701. [\[Link\]](#)
- CD BioSciences. (n.d.). Protein Kinases Imaging in Drug Development.
- Zhang, C., & Li, J. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in *Arabidopsis* Cells. In *Plant Small RNA* (pp. 165-174). Humana, New York, NY. [\[Link\]](#)

- Journal of Pharmaceutical and Allied Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- ResearchGate. (n.d.). Reaction mechanism of the synthesized pyrimidine derivatives.
- Johnson, G. L., & Stuhrmiller, T. J. (2018). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. *SLAS DISCOVERY: Advancing Life Sciences R&D*, 23(8), 775-789. [\[Link\]](#)
- Al-Ghorbani, M., Chebil, A., & Al-Massri, K. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual  $\alpha$ -Glucosidase and  $\alpha$ -Amylase Inhibitors. *Pharmaceuticals*, 18(7), 1033. [\[Link\]](#)
- Brown, N. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry.
- CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs.
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. *Nature Biotechnology*, 29(11), 1039-1045. [\[Link\]](#)
- Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [\[Link\]](#)
- Vieth, M., Sutherland, J. J., & Somebody, D. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. *Proceedings of the National Academy of Sciences*, 104(51), 20522-20527. [\[Link\]](#)
- Bischof, J., & Medda, F. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. *International Journal of Molecular Sciences*, 22(16), 8684. [\[Link\]](#)
- ResearchGate. (n.d.). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
- Langdon, S. R., Ertl, P., & Brown, N. (2010). Bioisosteric replacement and scaffold hopping in lead generation and optimization.
- Lešnik, S., & Stojan, J. (2017). Scaffold Hopping and Bioisosteric Replacements Based on Binding Site Alignments. *Acta Chimica Slovenica*, 64(2), 347-354. [\[Link\]](#)
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- ResearchGate. (n.d.). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- SlideShare. (2014, June 26). Bioisosteres and Scaffold Hopping in Medicinal Chemistry.
- Singh, U. P., & Singh, R. K. (2023). Recent Advances in Pyrimidine-Based Drugs. *Molecules*, 28(18), 6608. [\[Link\]](#)
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. *Journal of Medicinal Chemistry*, 64(16), 11947-11956. [\[Link\]](#)

- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. *ACS Medicinal Chemistry Letters*, 12(9), 1475-1482. [Link]
- Gower, A. J., et al. (2015). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. *Journal of Medicinal Chemistry*, 58(2), 739-755. [Link]
- Safinaz, E. -S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. *Future Journal of Pharmaceutical Sciences*, 9(1), 1-22. [Link]
- International Journal of Research in Pharmacy and Science. (n.d.). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [gsconlinepress.com](http://gsconlinepress.com) [gsconlinepress.com]
- 2. [files.core.ac.uk](http://files.core.ac.uk) [files.core.ac.uk]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 4. Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 5. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [[mdpi.com](http://mdpi.com)]
- 6. Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 9. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 10. Bioisosteres and Scaffold Hopping in Medicinal Chemistry - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]

- 12. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K $\delta$  Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and *in situ* - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
- 31. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in *Arabidopsis* Cells | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [A Comparative Guide to Cross-Reactivity Studies of Functionalized Pyrimidine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1445975#cross-reactivity-studies-of-functionalized-pyrimidine-derivatives>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)